molecular formula C14H6Cl2F2N2OS B11713784 3,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide

3,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide

Katalognummer: B11713784
Molekulargewicht: 359.2 g/mol
InChI-Schlüssel: NNGMYLDHEFNZQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with dichloro and difluorobenzothiazolyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with 3,5-dichlorobenzoic acid, which undergoes a series of reactions including chlorination, nitration, and amination to introduce the benzothiazolyl group. The final step involves the formation of the amide bond under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity while minimizing by-products. This can include the use of continuous flow reactors and catalytic processes to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

3,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .

Eigenschaften

Molekularformel

C14H6Cl2F2N2OS

Molekulargewicht

359.2 g/mol

IUPAC-Name

3,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C14H6Cl2F2N2OS/c15-7-1-6(2-8(16)3-7)13(21)20-14-19-12-10(18)4-9(17)5-11(12)22-14/h1-5H,(H,19,20,21)

InChI-Schlüssel

NNGMYLDHEFNZQC-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.